N,N-Bis(2-chloroethyl)benzenemethanamine
Description
Overview of Nitrogen Mustards and their Therapeutic Context
Nitrogen mustards are a class of cytotoxic organic compounds defined by the presence of a bis(2-chloroethyl)amino functional group. wikipedia.org While initially investigated for chemical warfare, their biological activity led to their development as the first-ever chemotherapeutic agents for cancer treatment. wikipedia.org The core mechanism of their action involves alkylation, a process where they transfer an alkyl group to other molecules. pharmacologyeducation.org In a biological context, DNA is the primary target, leading to disruptions in cell replication and ultimately, cell death. pharmacologyeducation.orgnih.gov This ability to damage DNA in rapidly dividing cells is what makes them effective anticancer agents. ontosight.ai
The journey of nitrogen mustards from chemical weapons to therapeutic agents is a significant chapter in medical history.
World War I & II: The story begins with the development of sulfur mustards ("mustard gas") for chemical warfare in World War I. pharmacologyeducation.org During World War II, researchers including pharmacologists Louis Goodman and Alfred Gilman at the Yale School of Medicine were tasked with studying nitrogen-based analogues. pharmacologyeducation.org
Observation of Biological Effects: It was observed that individuals exposed to these agents developed significantly low white blood cell counts. pharmacologyeducation.org This cytotoxic effect sparked the idea that such compounds could be used to target rapidly dividing cancer cells, such as those found in lymphomas.
First Clinical Application: In 1942, this hypothesis was tested in classified human clinical trials. wikipedia.orgresearchgate.net Goodman and Gilman administered a nitrogen mustard formulation to a patient with malignant lymphoma, which led to a temporary remission of the cancer. pharmacologyeducation.org This event is widely regarded as the birth of modern cancer chemotherapy, demonstrating that a chemical agent could be used to treat systemic cancer. pharmacologyeducation.orgresearchgate.net The discovery that nitrogen mustards could act as alkylating agents opened a new era in cancer treatment. nih.gov
Alkylating agents are a broad category of compounds used in chemotherapy, and nitrogen mustards represent a major subclass. mdpi.com They are generally classified based on the chemical group attached to the core bis(2-chloroethyl)amine (B1207034) structure, which modulates their reactivity, toxicity, and selectivity. nih.gov
| Classification | Description | Examples |
| Aliphatic Mustards | The first generation of nitrogen mustards, characterized by an aliphatic group (like a methyl group) attached to the nitrogen atom. biointerfaceresearch.com | Mechlorethamine (B1211372) (Mustine, HN2) wikipedia.org |
| Aromatic Mustards | Incorporating an aromatic ring decreases the electrophilicity and reactivity of the nitrogen atom, generally reducing toxicity compared to aliphatic mustards. nih.gov | Chlorambucil (B1668637), Melphalan, Bendamustine mdpi.comnih.gov |
| Pyrimidine-Based Mustards | These compounds feature a pyrimidine (B1678525) ring structure. | Uramustine (Uracil Mustard) mdpi.com |
| Phosphoramide (B1221513) Mustards | These are often non-toxic prodrugs that are enzymatically converted into their active, cytotoxic forms within cancer cells. mdpi.combiointerfaceresearch.com | Cyclophosphamide (B585), Ifosfamide mdpi.com |
This chemical diversity allows for the development of agents with different properties and clinical applications. nih.gov
Significance of N,N-Bis(2-chloroethyl)benzenemethanamine in Chemical and Medicinal Sciences
This compound, also known as Benzylbis(2-chloroethyl)amine, is a specific aromatic nitrogen mustard. cymitquimica.com Its structure, containing the reactive bis(2-chloroethyl)amine moiety attached to a benzyl (B1604629) group, makes it a valuable compound in research, particularly as a building block in synthesis. cymitquimica.comgoogle.com
The primary value of this compound lies in its role as an intermediate in organic synthesis. cymitquimica.com The two chloroethyl groups are reactive and can participate in nucleophilic substitution reactions, making the molecule a useful precursor for constructing more complex molecules. cymitquimica.com
Key Research Applications:
Pharmaceutical Intermediate: It serves as a key starting material or intermediate in the synthesis of various pharmaceutical agents. cymitquimica.comscimplify.com Its structure is a component of more complex drug molecules.
Precursor for Agrochemicals: The compound has potential applications in the synthesis of agrochemicals. cymitquimica.com
Synthesis of Piperidine (B6355638) Derivatives: Research has demonstrated its use in the synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, an intermediate for producing other compounds. google.com
The reactivity conferred by the chloroethyl groups is central to its utility in these synthetic applications. cymitquimica.com It is recognized in chemical and medicinal research as a versatile precursor for creating a range of target molecules. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJKVNMRMHPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203533 | |
| Record name | N-Benzylnormechlorethamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-51-6 | |
| Record name | N,N-Bis(2-chloroethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzylnormechlorethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylnormechlorethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, N,N-bis(2-chloroethyl) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDX1MEP6TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Chemical Reactivity of N,n Bis 2 Chloroethyl Benzenemethanamine
Synthetic Methodologies for N,N-Bis(2-chloroethyl)benzenemethanamine and its Analogues
The construction of this compound and related structures can be achieved through several synthetic pathways. A prevalent and historically significant method involves a two-step process starting from benzyl (B1604629) chloride and bis(2-hydroxyethyl)amine. prepchem.comgoogle.com In this approach, the initial reaction yields N,N-bis(2-hydroxyethyl)benzylamine, which is subsequently chlorinated to produce the final product. prepchem.comgoogle.com
An alternative route involves a reductive amination pathway. This method utilizes the reaction of benzaldehyde (B42025) with tert-butyl bis(2-chloroethyl)carbamate, followed by treatment with a reducing agent such as sodium tris(acetoxy)borohydride to furnish the target compound. chemicalbook.com
Reaction Pathways and Mechanisms for Chloroethyl Group Introduction
The introduction of the reactive chloroethyl groups is a critical step in the synthesis of nitrogen mustards. The most common method involves the conversion of a precursor diol, such as N,N-bis(2-hydroxyethyl)benzylamine, into the corresponding dichloro derivative. prepchem.comgoogle.com This transformation is typically accomplished using a chlorinating agent, with thionyl chloride (SOCl₂) being a frequently used reagent. prepchem.comgoogle.comresearchgate.net
The mechanism of this reaction is a nucleophilic substitution. Each hydroxyl group on the diethanolamine (B148213) intermediate is protonated or activated by the thionyl chloride, converting it into a good leaving group (e.g., a chlorosulfite ester). A subsequent attack by the chloride ion (Cl⁻) displaces this leaving group, resulting in the formation of the chloroethyl arm. This process occurs for both hydroxyl groups to yield the final bis(2-chloroethyl) compound.
Influence of Reaction Conditions on Product Purity and Yield
The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Careful control of parameters such as temperature, solvent, and the stoichiometry of reactants is essential to maximize yield and minimize the formation of by-products. prepchem.comgoogle.com
In the synthesis starting from benzyl chloride, side reactions can diminish the yield of the desired N,N-bis(2-hydroxyethyl)benzylamine intermediate. By-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine can form. prepchem.com An improved process involves adding benzyl chloride to a warmed mixture of bis(2-hydroxyethyl)amine and sodium carbonate at a controlled rate to maintain the temperature between 70°C and 100°C, which helps suppress these side reactions. google.com
The subsequent chlorination step with thionyl chloride can also lead to impurities, notably N-benzylmorpholine. prepchem.com To achieve a nearly quantitative yield of the final product and prevent this cyclization side reaction, an improved method involves the slow addition of a dry toluene (B28343) solution of the N,N-bis(2-hydroxyethyl)benzylamine intermediate to an excess of thionyl chloride heated to about 65°-75°C. google.com
Table 1: Influence of Reaction Conditions on Synthesis
| Synthetic Step | Key Reactants | Improved Conditions | By-products Avoided | Reported Yield |
|---|---|---|---|---|
| Formation of Diol Intermediate | Benzyl chloride, bis(2-hydroxyethyl)amine | Addition of benzyl chloride to a warmed (70-100°C) mixture containing sodium carbonate. google.com | N,N-dibenzyl-N-(2-hydroxyethyl)amine, N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine. prepchem.com | Substantially improved over older methods. |
| Chlorination | N,N-bis(2-hydroxyethyl)benzylamine, Thionyl chloride | Addition of the diol in dry toluene to heated (65°-75°C) thionyl chloride. google.com | N-benzylmorpholine. prepchem.com | Nearly quantitative. google.com |
| Reductive Amination | Benzaldehyde, Tert-butyl bis(2-chloroethyl)carbamate, NaBH(OAc)3 | Reaction at 20°C in 1,2-dichloro-ethane with triethylamine. chemicalbook.com | Not specified. | 81%. chemicalbook.com |
Electrophilicity and Nucleophilic Interactions
The chemical reactivity of this compound is defined by its nature as an electrophile, specifically a bifunctional alkylating agent. tandfonline.comnih.gov The two chloroethyl groups are the sites of this reactivity. cymitquimica.com The compound engages in nucleophilic substitution reactions where the chlorine atoms are displaced by nucleophiles. cymitquimica.com This process is not a simple direct substitution but is mediated by a highly reactive intermediate, the aziridinium (B1262131) ion. nih.govnih.govbiointerfaceresearch.com
Formation of Aziridinium Ions and Their Role in Alkylation Reactions
The mechanism of alkylation by nitrogen mustards proceeds through the formation of a cyclic, three-membered aziridinium ion. nih.govbiointerfaceresearch.com This occurs via an intramolecular nucleophilic attack where the lone pair of electrons on the tertiary nitrogen atom attacks the β-carbon of one of the chloroethyl groups, displacing the chloride ion. biointerfaceresearch.comnih.gov
This intramolecular cyclization results in a highly strained and, therefore, highly reactive aziridinium cation. ontosight.aisemanticscholar.org This cation is a potent electrophile that reacts readily with available nucleophiles. tandfonline.comnih.gov The ring-opening reaction results in the formation of a stable covalent bond between the mustard and the nucleophile, completing the alkylation step. biointerfaceresearch.com Because the molecule has a second chloroethyl arm, this process can be repeated, allowing the agent to form a second covalent bond and potentially cross-link nucleophilic sites. nih.gov
Factors Influencing Reactivity of Chloroethyl Groups
Electronic Effects : The nucleophilicity of the central nitrogen atom is paramount for the initial cyclization step. Electron-donating groups attached to the nitrogen increase its electron density and enhance the rate of aziridinium ion formation, while electron-withdrawing groups decrease it. biointerfaceresearch.com In this compound, the benzyl group is less electron-withdrawing than a directly attached phenyl ring, making it more reactive than many aromatic mustards.
Solvent Effects : The surrounding solvent plays a crucial role in stabilizing the transition state and the leaving chloride ion. nih.gov Polar protic solvents, like water, can facilitate the ionization of the carbon-chlorine bond through solvation. nih.gov
Nucleophile Availability : The rate of the subsequent alkylation reaction is dependent on the concentration and nucleophilicity of the target species. Stronger nucleophiles will react more rapidly with the aziridinium intermediate. tandfonline.comnih.gov
Derivatization Strategies and Analogue Synthesis
The fundamental structure of a nitrogen mustard consists of the bis(2-chloroethyl)amino alkylating moiety attached to a carrier molecule. nih.gov Derivatization and the synthesis of analogues are primarily achieved by modifying this carrier group. The carrier influences the compound's physicochemical properties, such as solubility, distribution, and reactivity. biointerfaceresearch.com
For instance, replacing the benzyl group of this compound with other molecular scaffolds leads to a wide array of analogues. Examples include:
Melphalan , where the mustard group is attached to the amino acid L-phenylalanine. nih.gov
Chlorambucil (B1668637) , which features a phenylbutyric acid carrier. nih.gov
Nicotinic acid-based mustards , where the carrier is a vitamin, designed to alter transport properties. tandfonline.com
Furthermore, the aromatic ring of the benzyl group itself can be substituted to fine-tune the molecule's electronic properties and reactivity. The synthesis of an analogue bearing an iodo substituent on the benzene (B151609) ring has been reported, demonstrating a strategy for creating derivatives with potentially altered biological activity. ontosight.ai These modifications highlight the versatility of the nitrogen mustard scaffold in the design of compounds with tailored chemical and biological profiles.
Chemical Transformations for Compounds with Specific Structures and Properties
This compound serves as a versatile intermediate in organic synthesis due to the reactivity of its two chloroethyl groups. cymitquimica.com These groups are susceptible to nucleophilic substitution, allowing for the construction of more complex molecular architectures. A significant chemical transformation of this compound is its reaction with phenylacetonitrile (B145931) to form 1-benzyl-4-cyano-4-phenylpiperidine. prepchem.comgoogle.com This reaction is a key step in the synthesis of meperidine, a synthetic opioid. google.com
The transformation involves a double alkylation reaction where the carbanion generated from phenylacetonitrile displaces both chlorine atoms of the N,N-bis(2-chloroethyl) groups, leading to the formation of a six-membered piperidine (B6355638) ring. prepchem.comgoogle.com Various bases and reaction conditions have been employed to facilitate this cyclization. Early methods utilized strong bases like sodamide in toluene. prepchem.com More recent process improvements have shown that this conversion can be achieved with high yields using aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst, such as a tetra-n-butylammonium salt. google.com
This specific transformation highlights the utility of this compound in building heterocyclic scaffolds, which are prevalent in many biologically active molecules. The process has been optimized to improve yields and reduce the formation of by-products. google.com
| Reactant | Reagent(s) | Product | Significance of Transformation |
|---|---|---|---|
| This compound | Phenylacetonitrile, Sodamide, Toluene | 1-benzyl-4-cyano-4-phenylpiperidine | Formation of a piperidine ring structure; Intermediate for meperidine synthesis. prepchem.comgoogle.com |
| This compound | Phenylacetonitrile, Aqueous NaOH, Tetra-n-butylammonium salt (catalyst) | 1-benzyl-4-cyano-4-phenylpiperidine | Improved yield (up to 75%) and process efficiency using phase-transfer catalysis. google.com |
Exploration of Derivatives with Enhanced Efficacy and Selectivity
The N,N-bis(2-chloroethyl) functional group is a classic nitrogen mustard moiety, known for its alkylating properties, which can be harnessed for therapeutic purposes. ontosight.aigoogle.com Research has focused on creating derivatives of this core structure to modulate its reactivity, enhance its biological efficacy, and improve its selectivity towards specific cellular targets.
One approach to creating derivatives involves modifying the aromatic ring. An example is Benzenemethanamine, N,N-bis(2-chloroethyl)-2-iodo-. ontosight.ai The introduction of a bulky and electron-withdrawing iodine atom at the ortho-position of the benzene ring can alter the electronic properties and steric environment of the molecule. This modification can influence the compound's reactivity, distribution, and interaction with biological macromolecules, potentially leading to altered efficacy or selectivity. ontosight.ai
A more profound transformation for enhancing efficacy involves chemically modifying the nitrogen mustard group itself. While not a direct derivative of the benzylamine (B48309) compound, the synthesis of cyclophosphamide (B585) provides a powerful example of this strategy. Cyclophosphamide is a widely used anticancer and immunosuppressive drug. google.com Its synthesis involves the reaction of N,N-bis(2-chloroethyl)amine with phosphorous oxychloride and 3-aminopropan-1-ol. google.com This transforms the highly reactive nitrogen mustard into a stable, cyclic phosphoramide (B1221513) prodrug. This derivative is inactive until it is metabolically activated in the body, primarily in the liver. This targeted activation mechanism enhances selectivity towards cancer cells and reduces systemic toxicity, representing a key strategy in developing derivatives with superior therapeutic profiles. nih.gov
| Core Structure | Derivative Example | Modification Strategy | Goal of Derivatization |
|---|---|---|---|
| This compound | N,N-Bis(2-chloroethyl)-2-iodobenzenemethanamine | Substitution on the benzene ring (iodination). ontosight.ai | To alter electronic and steric properties for potentially modified biological activity. |
| N,N-Bis(2-chloroethyl)amine | Cyclophosphamide | Formation of a cyclic phosphoramide ester prodrug. google.com | To create a stable prodrug that requires metabolic activation, enhancing selectivity and therapeutic efficacy. |
Molecular Mechanisms of Action: Dna Alkylation by N,n Bis 2 Chloroethyl Benzenemethanamine
DNA Alkylation Chemistry
The chemical reactivity of N,N-Bis(2-chloroethyl)benzenemethanamine is centered on its bis(2-chloroethyl)amine (B1207034) functional group. In the intracellular environment, one of the chloroethyl groups undergoes an intramolecular cyclization to form a highly strained and reactive aziridinium (B1262131) ion. This electrophilic intermediate is then susceptible to attack by nucleophilic centers within the DNA molecule.
The positively charged aziridinium ion formed from this compound is a potent electrophile that readily reacts with various nucleophilic sites on DNA bases. The most common targets for this alkylation are the ring nitrogen atoms of the purine bases, adenine and guanine (B1146940), as well as the phosphate backbone, though to a lesser extent. Other potential nucleophilic centers include the N1 and N3 positions of adenine, and the N3 position of cytosine. The formation of these covalent adducts marks the initial step in the DNA damaging cascade.
Among the various potential sites for alkylation on DNA, the N7 position of guanine is the most frequent target for nitrogen mustards like this compound. nih.govnih.gov This high reactivity is attributed to the fact that the N7 atom of guanine is the most nucleophilic site in DNA. The formation of an alkylated guanine at the N7 position introduces a positive charge into the purine ring system, which can lead to instability of the glycosidic bond connecting the base to the deoxyribose sugar.
The initial reaction between this compound and DNA results in the formation of a mono-adduct, where one of the chloroethyl groups has covalently attached to a DNA base, most commonly the N7 of guanine. nih.gov These mono-alkylated products can have several consequences:
DNA Repair Initiation: The cell's DNA repair machinery can recognize these lesions and attempt to remove them.
Depurination: The alkylated guanine can be destabilized and spontaneously lost from the DNA backbone, creating an apurinic (AP) site. If not repaired, this can lead to mutations during subsequent rounds of DNA replication.
Precursor to Cross-linking: The second chloroethyl group on the mono-adduct can undergo a similar cyclization to form another aziridinium ion, setting the stage for a second alkylation event.
| Product Type | Description | Potential Consequences |
| Mono-adduct | Covalent attachment of one arm of the alkylating agent to a single DNA base. | Initiation of DNA repair, depurination leading to apurinic sites, precursor for cross-link formation. |
| Depurination Product | Loss of the alkylated guanine base from the DNA backbone. | Formation of an apurinic site, which can be mutagenic if not repaired. |
The bifunctional nature of this compound allows for the formation of DNA cross-links, which are considered the most cytotoxic lesions. nih.govnih.gov After the formation of a mono-adduct, the second reactive arm can alkylate another nucleophilic site on the DNA.
Intra-strand cross-links: The second alkylation event occurs on the same DNA strand, often linking two adjacent guanine bases.
Inter-strand cross-links (ICLs): The second alkylation connects to a base on the opposite DNA strand, covalently linking the two strands of the double helix. nih.govnih.gov
These cross-links are particularly damaging as they prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.
| Cross-link Type | Description |
| Intra-strand | Covalent linkage of two bases on the same DNA strand. |
| Inter-strand | Covalent linkage of two bases on opposite DNA strands. |
Impact on DNA Processes
The formation of DNA adducts and cross-links by this compound has profound consequences for the essential cellular processes of DNA replication and transcription.
The covalent modifications to DNA bases introduced by this compound act as significant roadblocks for the enzymatic machinery responsible for reading the genetic code.
DNA Replication: DNA polymerases, the enzymes that synthesize new DNA strands, are physically blocked by the bulky adducts and, more severely, by inter-strand cross-links. The presence of an ICL prevents the unwinding of the DNA double helix, a critical step for replication fork progression. This stalling of the replication machinery can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death).
DNA Transcription: Similarly, RNA polymerases, which transcribe DNA into RNA, are also impeded by these DNA lesions. The inability to transcribe genes essential for cellular function further contributes to the cytotoxic effects of the compound. The steric hindrance caused by the DNA adducts prevents the polymerase from moving along the DNA template, thereby inhibiting the synthesis of messenger RNA (mRNA) and other RNA molecules.
| Cellular Process | Mechanism of Interference by this compound |
| DNA Replication | Physical blockage of DNA polymerase by DNA adducts and inter-strand cross-links, preventing DNA strand separation and synthesis. |
| DNA Transcription | Steric hindrance of RNA polymerase by DNA adducts, inhibiting the synthesis of RNA from the DNA template. |
Induction of DNA Damage and Repair Pathways
The interaction of aromatic nitrogen mustards like this compound with DNA results in the formation of various adducts, which are recognized by the cell as damage, thereby activating a cascade of DNA damage response (DDR) and repair pathways. nih.gov
The initial event is the alkylation of DNA bases. The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards due to its high nucleophilicity. ncl.ac.ukmdpi.com Other nucleophilic sites on DNA bases, including the N1 and N3 positions of adenine and the N3 of cytosine, can also be targeted. ncl.ac.uknih.gov Following the initial formation of a monoadduct, the second chloroethyl arm can react with another base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link, ICL). mdpi.comresearchgate.net ICLs are particularly cytotoxic lesions as they form a covalent bridge between the two strands of the DNA double helix, physically preventing their separation, which is essential for both replication and transcription. nih.gov Studies on the related nitrogen mustard mechlorethamine (B1211372) identified the main products of DNA alkylation as N7-guanine monoadducts, N3-adenine monoadducts, and cross-linked products involving two guanines or a guanine and an adenine. nih.gov
The presence of these DNA adducts and cross-links triggers cellular DNA damage response mechanisms. nih.gov Several DNA repair pathways are involved in processing the damage inflicted by bifunctional alkylating agents. nih.gov
Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky lesions that distort the DNA helix, including the adducts formed by nitrogen mustards.
Homologous Recombination (HR): HR is a high-fidelity repair pathway essential for repairing DNA double-strand breaks and ICLs. It is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for error-free repair. nih.govmdpi.com
Mismatch Repair (MMR): While not the primary repair pathway for the initial lesion, the MMR system can be involved in the cellular response to alkylating damage. The ATR-Chk1 signaling pathway, a key component of the DDR, can be activated in response to damage from bifunctional alkylators, leading to cell cycle arrest to allow time for repair. nih.gov
The specific types of DNA adducts formed and the cellular repair pathways activated are summarized in the tables below.
Table 1: Common DNA Adducts Formed by Aromatic Nitrogen Mustards
| Adduct Type | Description | Target Sites on DNA Bases | Consequence |
|---|---|---|---|
| Monoadducts | Covalent attachment of a single alkylating arm to a DNA base. | N7-Guanine, N3-Adenine, N1-Adenine | Helix distortion; can be converted to cross-links. |
| Intrastrand Cross-links | Two bases on the same DNA strand are linked together. | e.g., between two adjacent guanines. | Blocks progression of DNA and RNA polymerases. |
| Interstrand Cross-links (ICLs) | A covalent link is formed between bases on opposite DNA strands. | e.g., between N7 of guanine on one strand and N7 of guanine on the complementary strand. | Prevents DNA strand separation, blocking replication and transcription; highly cytotoxic. |
Table 2: DNA Repair Pathways Involved in Response to Nitrogen Mustard Damage
| Repair Pathway | Abbreviation | Function | Lesions Repaired |
|---|---|---|---|
| Nucleotide Excision Repair | NER | Removes bulky, helix-distorting DNA lesions. | Monoadducts, Intrastrand cross-links |
| Homologous Recombination | HR | High-fidelity repair of double-strand breaks and interstrand cross-links. | Interstrand Cross-links (ICLs) |
| ATR-Chk1 Pathway | DDR Component | Senses stalled replication forks and DNA damage, signaling for cell cycle arrest. | Response to replication blockage by adducts. |
| O⁶-methylguanine-DNA methyltransferase | MGMT | Directly reverses alkylation at the O⁶ position of guanine. | Specific O-alkylated adducts |
Molecular Modeling and Simulation Studies
While specific molecular modeling and simulation studies for this compound are not extensively available in the public literature, computational methods are widely used to investigate the interactions of its parent class, nitrogen mustards, with DNA. nih.gov These studies provide critical insights at an atomic level into how these agents bind to DNA and the structural consequences of adduct formation. rsc.org
Computational Approaches to Predict DNA Binding and Reactivity
Computational chemistry offers a powerful toolkit to predict how a molecule like this compound will interact with its biological target. These approaches can model the initial non-covalent binding, the chemical reaction of alkylation, and the resulting structural changes to the DNA.
Quantum Mechanics (QM) Calculations: QM methods are used to study the electronic structure and reactivity of the alkylating agent. These calculations can determine the energetics of the aziridinium ion formation, which is the key reactive intermediate. By modeling the transition states of the alkylation reaction, researchers can predict the most likely sites of attack on the DNA bases. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations can be used to model its initial, non-covalent association with the DNA double helix, often within the minor or major grooves, prior to the covalent alkylation reaction. The results provide insights into sequence selectivity and the initial positioning required for the subsequent chemical reaction. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of molecular systems. youtube.com After an adduct is formed, MD simulations can reveal how the DNA structure is altered. These simulations can model the local and global conformational changes in the DNA helix, such as bending or unwinding, that result from the formation of mono- or cross-linked adducts. nih.gov Such simulations have shown that a nitrogen mustard interstrand cross-link can be accommodated within the DNA helix with only minor structural distortions. nih.gov
Understanding Molecular Interactions at the Binding Site
The primary interaction between this compound and DNA is the formation of a covalent bond between one of its electrophilic carbons and a nucleophilic atom on a DNA base. researchgate.net The N7 atom of guanine is the most common target. mdpi.com
Molecular modeling helps to elucidate the finer details of these interactions:
Covalent Bonding: Simulations can confirm the stability of the formed covalent adducts (e.g., N7-alkylguanine).
Structural Perturbations: Upon adduct formation, the local geometry of the DNA can be perturbed. MD simulations can quantify changes in key DNA parameters such as base-pair stepping, helix twist, and groove width. For nitrogen mustard ICLs, modeling has indicated that the DNA helix is stable and experiences only a minor bend, which allows the damaged DNA to be recognized by repair enzymes. nih.gov
Solvent and Ion Interactions: MD simulations explicitly include water molecules and ions, allowing for a realistic representation of the cellular environment. This can reveal how the solvent and surrounding ions mediate the DNA-drug interaction and stabilize the final adducted structure.
By combining these computational approaches, a detailed, multi-scale picture of the molecular mechanism of action can be developed, from the initial approach of the drug to the DNA, through the chemical reaction, to the ultimate structural and dynamic consequences of the DNA damage.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-Bis(2-hydroxyethyl)amine |
| Adenine |
| Aziridinium |
| Benzyl (B1604629) chloride |
| Chlorambucil (B1668637) |
| Cytosine |
| Guanine |
| Mechlorethamine |
| Melphalan |
| Phenylacetonitrile (B145931) |
| Sodium carbonate |
| Thionyl chloride |
| Thymine |
Cellular and Subcellular Effects of N,n Bis 2 Chloroethyl Benzenemethanamine
Cytotoxicity and Cell Cycle Perturbations
The cytotoxic effects of N,N-Bis(2-chloroethyl)benzenemethanamine are intrinsically linked to its ability to induce DNA damage. As a nitrogen mustard, its biological activity relies on the intramolecular cyclization of one of the chloroethyl arms to form a highly reactive aziridinium (B1262131) ion. This intermediate readily alkylates nucleophilic sites on DNA bases. Following the first alkylation event, the second chloroethyl arm can form another aziridinium ion, leading to a second alkylation event that can result in DNA interstrand or intrastrand cross-links. mdpi.comresearchgate.net These cross-links are particularly cytotoxic as they physically block the separation of DNA strands, thereby inhibiting fundamental cellular processes like DNA replication and transcription. researchgate.netnih.gov This disruption disproportionately affects rapidly dividing cells, such as cancer cells, which are more reliant on continuous DNA synthesis.
The cellular response to this widespread DNA damage often involves the activation of cell cycle checkpoints. Checkpoint proteins recognize the DNA lesions and halt the progression of the cell cycle, typically at the G2/M phase, to provide time for DNA repair. nih.govnih.govrsc.org If the damage is too severe to be repaired, these checkpoint mechanisms can signal the cell to undergo apoptosis. mdpi.com
When DNA damage induced by this compound is extensive and irreparable, the cell initiates a program of controlled self-destruction known as apoptosis. researchgate.net The presence of DNA interstrand cross-links is a potent trigger for apoptotic pathways. The stalled replication forks and transcriptional machinery resulting from these lesions activate signaling cascades that converge on the mitochondria-mediated (intrinsic) pathway of apoptosis. rsc.org
This process involves the activation of pro-apoptotic proteins from the Bcl-2 family. nih.govnih.gov These proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. Caspases are the executioners of apoptosis, responsible for cleaving essential cellular proteins and dismantling the cell in an orderly fashion, preventing an inflammatory response. nih.gov The ability of nitrogen mustards to effectively trigger apoptosis in rapidly proliferating malignant cells is a cornerstone of their use as chemotherapeutic agents. researchgate.net
The primary mechanism of this compound—the alkylation and cross-linking of DNA—directly inhibits cellular proliferation. By creating physical blocks on the DNA template, the compound prevents the progression of DNA polymerase and RNA polymerase, effectively halting DNA replication and transcription. researchgate.netnih.gov This cessation of nucleic acid synthesis prevents cells from duplicating their genome and producing necessary proteins for growth, thereby arresting proliferation. nih.gov
This anti-proliferative effect is most pronounced in malignant cells, which are characterized by uncontrolled growth. The disruption of DNA synthesis and cell division ultimately leads to a reduction in tumor growth. researchgate.netnih.gov
Interactive Table: Summary of Cellular Effects
| Effect Category | Specific Outcome | Primary Mechanism | Reference Cell Types |
|---|---|---|---|
| Cytotoxicity | Cell Death | Formation of DNA interstrand cross-links | Malignant Cells |
| Cell Cycle | G2/M Phase Arrest | Activation of DNA damage checkpoints | Various Cancer Cells nih.govnih.gov |
| Apoptosis | Programmed Cell Death | Intrinsic pathway activation (caspase-mediated) | Cancer Cells rsc.orgnih.gov |
| Proliferation | Inhibition of Growth | Blockade of DNA replication and transcription | Rapidly Dividing Cells researchgate.net |
Cellular Response to DNA Damage
Upon exposure to this compound, cells initiate a complex and multifaceted set of signaling pathways collectively known as the DNA Damage Response (DDR). The primary lesions are adducts on DNA bases. Studies on the similar nitrogen mustard mechlorethamine (B1211372) have shown that the principal sites of alkylation are the N-7 position of guanine (B1146940) and the N-3 position of adenine. nih.gov The bifunctional nature of the agent allows it to form both mono-adducts and, more critically, interstrand cross-links, often between two guanine bases. researchgate.netnih.gov
The cell recognizes these DNA adducts and cross-links as severe threats to genomic integrity. Sensor proteins, such as those involved in the Fanconi anemia pathway and other repair mechanisms, detect the distorted DNA structure, triggering the activation of transducer kinases like ATM and ATR. These kinases then phosphorylate a host of downstream effector proteins that orchestrate the cell's response, including cell cycle arrest and the recruitment of DNA repair machinery. mdpi.com
To counteract the damage, cells employ several DNA repair pathways. The choice of pathway depends on the specific type of lesion.
Base Excision Repair (BER): This pathway can handle some of the simpler mono-adducts formed by the alkylating agent.
Nucleotide Excision Repair (NER): NER is a more versatile pathway capable of recognizing and removing bulky lesions that distort the DNA helix, including some adducts and intrastrand cross-links. researchgate.net
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): The repair of highly toxic interstrand cross-links (ICLs) is a more complex process. It often requires a combination of pathways, including NER and HR. The process involves unhooking the cross-link, creating a double-strand break in the DNA, and then using a homologous template (like the sister chromatid) to accurately repair the break. nih.govmdpi.com
The efficiency of these repair pathways is a critical determinant of a cell's sensitivity to the compound. umich.edu
If the DNA repair mechanisms are overwhelmed or fail to correctly repair the lesions, the consequences for the cell are severe. Persistent, unrepaired DNA cross-links are highly toxic. nih.gov They physically prevent the DNA from being used as a template for replication or transcription. nih.gov This leads to prolonged cell cycle arrest and ultimately triggers apoptosis, as the cell's internal surveillance systems recognize the catastrophic level of genomic damage. researchgate.net The inability to repair these lethal cross-links is a key factor in the therapeutic efficacy of bifunctional alkylating agents against cancer. nih.gov
Interactive Table: DNA Lesions and Repair Response
| Type of DNA Lesion | Nucleophilic Site(s) | Key Repair Pathway(s) | Consequence if Unrepaired |
|---|---|---|---|
| Mono-adduct | Guanine N-7, Adenine N-3 nih.gov | Base Excision Repair (BER) | Can stall replication fork |
| Intrastrand Cross-link | Two bases on the same DNA strand | Nucleotide Excision Repair (NER) researchgate.net | Helix distortion, blocks transcription |
| Interstrand Cross-link | Guanine N-7 to Guanine N-7 (opposite strands) researchgate.netnih.gov | NER, Homologous Recombination (HR) nih.gov | Blocks replication, leads to apoptosis |
Mechanisms of Resistance to this compound
Tumor cells can develop resistance to alkylating agents like this compound through various mechanisms, which allows them to survive despite exposure to the drug. A primary mechanism of resistance involves the enhancement of DNA repair capabilities.
One of the most well-characterized resistance mechanisms against similar chloroethylating agents is the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.gov This protein specifically removes alkyl groups from the O6 position of guanine. In the context of chloroethylating agents, MGMT can remove the initial chloroethyl adduct before it has a chance to rearrange and form the cytotoxic interstrand cross-link. nih.govnih.gov Cells with high levels of MGMT activity are therefore more resistant to the effects of these drugs. nih.gov
Other potential mechanisms of resistance include:
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
Elevated Levels of Intracellular Thiols: Molecules like glutathione (B108866) can react with and neutralize the reactive electrophilic intermediates of the drug before they reach the DNA. nih.gov
Alterations in Apoptotic Pathways: Mutations in key proteins of the apoptotic signaling cascade, such as p53 or members of the Bcl-2 family, can make cells less likely to undergo programmed cell death in response to DNA damage.
Cellular Adaptations and Drug Efficacy Challenges
The therapeutic efficacy of this compound, a member of the aromatic nitrogen mustard class of alkylating agents, is frequently constrained by the development of cellular resistance. This resistance can be intrinsic or acquired following exposure to the drug. The underlying mechanisms are multifaceted, involving a variety of cellular adaptations that reduce the drug's cytotoxic effects. These adaptations primarily serve to decrease the extent of DNA damage caused by the agent or to enhance the cell's tolerance to such damage.
Several key mechanisms have been identified that contribute to resistance against nitrogen mustards:
Increased Drug Inactivation: Cancer cells can enhance their capacity to neutralize the alkylating agent before it reaches its primary target, DNA. A principal mechanism involves the glutathione (GSH) detoxification system. Elevated intracellular levels of GSH, a highly nucleophilic tripeptide, can directly conjugate with and inactivate electrophilic nitrogen mustards. This process is often catalyzed by an over-expression of glutathione S-transferases (GSTs), a family of enzymes that facilitate the conjugation of GSH to xenobiotics.
Enhanced DNA Repair: As this compound exerts its cytotoxic effect by forming DNA adducts and interstrand cross-links (ICLs), an enhanced capacity to repair this DNA damage is a critical adaptation for cell survival. nih.gov Cancer cells can upregulate various DNA repair pathways. nih.gov Key among these are non-homologous DNA end-joining (NHEJ) and homologous recombinational repair (HRR), both of which are involved in the removal of ICLs. nih.gov Increased expression or activity of proteins involved in these pathways can lead to more efficient removal of the DNA lesions, thereby mitigating the drug's lethal effects. nih.gov
Altered Drug Transport: Cellular resistance can also arise from changes in the transport of the drug across the cell membrane. This can involve a decrease in the uptake of the drug into the cell or an increase in its efflux from the cell.
Defects in Apoptotic Pathways: Alkylating agents like this compound typically induce cell death through apoptosis, which is triggered by extensive DNA damage. biointerfaceresearch.com Tumor cells can acquire resistance by developing defects in their apoptotic signaling pathways, allowing them to tolerate a higher burden of DNA damage without undergoing programmed cell death.
Research findings from studies on various nitrogen mustard-resistant cell lines provide quantitative insights into these adaptive mechanisms. These studies, while not all specific to this compound, offer a relevant understanding of the challenges to its efficacy due to the shared mechanisms of action and resistance within this class of compounds.
For instance, a human Burkitt lymphoma cell line (Raji-HN2) made resistant to nitrogen mustard demonstrated a 10-fold increase in resistance compared to the parental cell line. This resistance was associated with a 2-fold increase in glutathione content and a 3-fold increase in the activity of DNA topoisomerase II, an enzyme implicated in DNA repair. nih.gov Similarly, a Walker 256 rat mammary carcinoma cell line (WR) selected for resistance to chlorambucil (B1668637) showed approximately 15-fold resistance to the cytotoxic effects of nitrogen mustards, which correlated with elevated GST activity. nih.govfoxchase.org
The following tables summarize key research findings on cellular adaptations to nitrogen mustards:
Table 1: Fold Resistance and Associated Cellular Changes in Nitrogen Mustard-Resistant Cell Lines
| Cell Line | Parental Cell Line | Nitrogen Mustard Agent | Fold Resistance | Associated Cellular Changes |
| Raji-HN2 | Raji | Nitrogen Mustard (HN2) | 10-fold | 2-fold increase in Glutathione; 3-fold increase in DNA topoisomerase II activity. nih.gov |
| WR | WS | Chlorambucil | ~15-fold | Elevated Glutathione S-transferase (GST) activity. nih.govfoxchase.org |
| B-CLL Lymphocytes (Resistant) | B-CLL Lymphocytes (Sensitive) | Chlorambucil | 5.6-fold | Enhanced repair of DNA crosslinks. nih.gov |
| B-CLL Lymphocytes (Resistant) | B-CLL Lymphocytes (Sensitive) | Melphalan | 4.1-fold | Enhanced repair of DNA crosslinks. nih.gov |
Table 2: IC50 Values of Nitrogen Mustard Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Notes |
| Oridonin Mustard Derivative (10b) | MCF-7 (Breast Cancer) | 0.68 | Potent activity observed. nih.gov |
| Oridonin Mustard Derivative (10b) | Bel-7402 (Hepatocellular Carcinoma) | 0.50 | Potent activity observed. nih.gov |
| BFA-Nitrogen Mustard Derivative (5a) | HL-60 (Leukemia) | 4.48 | Stronger cytotoxic activity than parent compounds. nih.gov |
| BFA-Nitrogen Mustard Derivative (5a) | Bel-7402/5-FU (Drug-Resistant Hepatocellular Carcinoma) | 0.84 | Effective against drug-resistant cells. nih.gov |
These findings underscore the significant challenges that cellular adaptations pose to the efficacy of this compound and other nitrogen mustards. The development of strategies to overcome these resistance mechanisms, such as the co-administration of inhibitors of DNA repair or GST, is an active area of research aimed at improving the therapeutic outcomes of this class of chemotherapeutic agents.
Structure Activity Relationship Sar Studies of N,n Bis 2 Chloroethyl Benzenemethanamine Analogues
Impact of Substituents on Biological Activity
The biological activity of N,N-Bis(2-chloroethyl)benzenemethanamine analogues is highly dependent on the electronic and steric properties of substituents on the aromatic ring, as well as the integrity and reactivity of the chloroethyl and amine functionalities.
Substituents on the benzene (B151609) ring can significantly alter the chemical reactivity of the nitrogen mustard moiety by influencing the electron density on the nitrogen atom. This, in turn, affects the rate of formation of the highly electrophilic aziridinium (B1262131) ion, the key intermediate responsible for DNA alkylation.
Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atom. This enhancement of nucleophilicity facilitates the intramolecular cyclization to form the aziridinium ion, thereby increasing the alkylating reactivity and, consequently, the cytotoxicity of the compound. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carboxyl (-COOH), decrease the electron density on the nitrogen, slowing down the formation of the aziridinium ion and reducing the compound's reactivity and cytotoxicity.
The position of the substituent on the benzene ring also plays a critical role. Studies on aromatic nitrogen mustards have indicated that ortho-substitution can have a favorable effect on biological activity. This "ortho-effect" may be attributed to a combination of steric and electronic factors that can influence the conformation of the molecule and its interaction with target macromolecules.
| Substituent Position | Substituent Type | Effect on Reactivity | Expected Impact on Cytotoxicity |
| Ortho, Para | Electron-Donating (e.g., -OH, -OCH₃) | Increases electron density on nitrogen, accelerating aziridinium ion formation. | Increase |
| Ortho, Para | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density on nitrogen, slowing aziridinium ion formation. | Decrease |
| Meta | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density on nitrogen, slowing aziridinium ion formation. | Decrease |
| Ortho | Various Groups | Can sterically influence the rate of cyclization and interaction with targets. | Variable, often enhances |
This table provides a generalized summary based on established principles of organic chemistry and SAR studies of related aromatic nitrogen mustards. The actual impact can vary depending on the specific substituent and biological system.
The bis(2-chloroethyl)amine (B1207034) moiety is the pharmacophore responsible for the alkylating activity of this compound and its analogues. nih.gov The mechanism of action involves an intramolecular nucleophilic attack by the tertiary amine nitrogen on the electrophilic carbon of one of the chloroethyl groups, leading to the displacement of a chloride ion and the formation of a highly reactive aziridinium ion. researchgate.net This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) bases. nih.govnih.gov This initial monofunctional alkylation can be followed by a second, similar reaction involving the other chloroethyl arm, resulting in the formation of interstrand or intrastrand DNA cross-links. nih.gov These cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.net
The reactivity of the chloroethyl groups is paramount; replacement of the chlorine atoms with less reactive halogens or other leaving groups would significantly diminish the alkylating capacity and biological activity. The tertiary amine is equally critical, as its nucleophilicity is the driving force for the formation of the aziridinium intermediate. The introduction of the aromatic ring, as seen in this compound, modulates the reactivity of the nitrogen atom compared to purely aliphatic nitrogen mustards, generally leading to reduced toxicity. nih.gov
Modifications to Enhance Efficacy and Reduce Toxicity
A major goal in the development of this compound analogues is to improve their therapeutic index by increasing their selectivity for cancer cells while minimizing damage to healthy tissues.
One of the most promising strategies to enhance the selectivity of nitrogen mustards is the design of prodrugs that are activated under specific conditions prevalent in the tumor microenvironment. A key approach is the development of hypoxia-activated prodrugs (HAPs). nih.gov Solid tumors often contain regions of low oxygen concentration (hypoxia), a feature that is less common in healthy tissues. nih.gov
HAPs are designed to be relatively non-toxic in their prodrug form but are converted to a highly cytotoxic agent by enzymes that are overexpressed or highly active in hypoxic conditions, such as nitroreductases. nih.gov This is often achieved by attaching a "trigger" moiety, such as a nitroaromatic group, to the nitrogen mustard "effector." Under hypoxic conditions, the trigger is reduced, initiating a chemical cascade that releases the active alkylating agent. For instance, 2-nitroimidazole (B3424786) derivatives have been successfully used as triggers for phosphoramidate (B1195095) mustards, demonstrating significant hypoxia-selective cytotoxicity.
Another strategy involves targeted delivery systems, such as liposomal formulations, which can improve the pharmacokinetic profile of the drug and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.
A significant challenge in cancer chemotherapy is the development of drug resistance. For alkylating agents like this compound, a primary mechanism of resistance involves detoxification by glutathione (B108866) S-transferases (GSTs). These enzymes catalyze the conjugation of the drug with glutathione, leading to its inactivation and subsequent elimination from the cell. researchgate.net Overexpression of GSTs has been correlated with resistance to various alkylating agents. researchgate.net
Strategies to overcome GST-mediated resistance include:
GST Inhibition: Co-administration of GST inhibitors, such as ethacrynic acid, can in principle reverse this resistance mechanism, although clinical success has been limited by toxicity.
GST-Activated Prodrugs: A more sophisticated approach involves designing prodrugs that are specifically activated by GSTs in tumor cells that overexpress these enzymes. This strategy aims to turn the resistance mechanism into a therapeutic advantage. One such candidate is TLK286, a GST-activated prodrug of a nitrogen mustard.
Development of Novel Analogues: Synthesizing analogues that are poor substrates for GSTs or that can overcome resistance through alternative mechanisms is an ongoing area of research.
Furthermore, combination therapies, where this compound analogues are used alongside other anticancer agents with different mechanisms of action, can help to circumvent the development of resistance.
Pre Clinical and Investigational Studies of N,n Bis 2 Chloroethyl Benzenemethanamine in Disease Models
In Vitro Studies in Cell Lines
Detailed in vitro studies investigating the cytotoxic and anti-proliferative effects of N,N-Bis(2-chloroethyl)benzenemethanamine on specific cancer cell lines appear to be limited. As a nitrogen mustard, its mechanism of action is presumed to involve the formation of highly reactive aziridinium (B1262131) ions that can alkylate DNA, leading to cross-linking, DNA damage, and ultimately, cell death. However, specific data from such studies are not available.
No specific data from comprehensive studies assessing the cytotoxic activity of this compound against a panel of specific human cancer cell lines were found. Therefore, IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, cannot be provided.
There is no available information from specific cell viability and proliferation assays for this compound. Commonly used assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and BrdU (bromodeoxyuridine) incorporation assays, which assess DNA synthesis. nih.govnih.gov Without experimental data, it is not possible to detail the effects of this specific compound on cell viability and proliferation.
In Vivo Studies in Animal Models
There is a lack of published research detailing the anti-tumor efficacy of this compound in preclinical animal models. Consequently, data on tumor growth inhibition, survival rates, and other pharmacological parameters are not available.
Advanced Research Techniques and Methodologies for Studying N,n Bis 2 Chloroethyl Benzenemethanamine
Spectroscopic and Analytical Techniques for Characterization
Spectroscopic and analytical methods are fundamental for the structural confirmation, purity assessment, and quantification of Bendamustine and its derivatives in various matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of Bendamustine and its related compounds, such as metabolites and degradation products. Techniques including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR are employed to provide detailed information about the molecular framework.
In one study, a comprehensive NMR analysis was used to characterize two significant degradation impurities found in Bendamustine hydrochloride drug products. nih.govoup.com The spectral data from ¹H NMR, ¹³C NMR, D₂O exchange NMR, and 2D-NMR experiments were crucial in identifying these impurities as 4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride (impurity-A) and a more complex dimeric structure (impurity-B). nih.govoup.com Similarly, potential metabolites of Bendamustine were synthesized and their structures were confirmed using NMR and mass spectrometry analysis before investigating their biological activity. nih.gov The purity of Bendamustine used in research is also routinely confirmed by ¹H-NMR and HPLC. semanticscholar.org
Table 1: NMR Techniques for Bendamustine Characterization
| NMR Technique | Application in Bendamustine Research | Key Information Obtained |
|---|---|---|
| Proton (¹H) NMR | Structural confirmation and impurity identification | Number, environment, and connectivity of protons |
| Carbon-13 (¹³C) NMR | Characterization of carbon skeleton | Number and type of carbon atoms in the molecule |
| 2D-NMR (e.g., COSY, HSQC) | Detailed structural elucidation of complex molecules | Proton-proton and proton-carbon correlations |
| D₂O Exchange NMR | Identification of exchangeable protons (e.g., -OH, -NH) | Confirmation of functional groups |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying Bendamustine and its metabolites in biological samples like plasma and urine. nih.govresearchgate.net This method allows for the tracking of the drug's metabolic fate in vivo.
The primary phase I metabolites, γ-hydroxy-bendamustine (M3) and N-des-methylbendamustine (M4), along with the hydrolysis product dihydroxy-bendamustine (HP2), have been successfully quantified using validated LC-MS/MS assays. nih.govresearchgate.net These assays typically utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode. nih.gov One extensive study identified a total of 25 Bendamustine-related compounds in human urine, elucidating a wide range of metabolic conversions including N-demethylation, γ-hydroxylation, hydrolysis, cysteine conjugation, and subsequent biotransformation to mercapturic acid derivatives. uu.nl
Table 2: LC-MS/MS Parameters for Bendamustine Metabolite Quantification
| Parameter | Description | Reference |
|---|---|---|
| Analytical Columns | Synergi Hydro RP or Synergi Polar RP | nih.gov |
| Mobile Phases | Gradient elution with 5mM ammonium (B1175870) formate (B1220265) (with 0.1% formic acid) and methanol | nih.gov |
| Ionization | Electrospray Ionisation (ESI) in positive mode | nih.gov |
| Quantifiable Range (Plasma) | 0.5-500 ng/mL for Bendamustine, M3, and M4 | nih.govresearchgate.net |
| Quantifiable Range (Urine) | 0.5-50 µg/mL for Bendamustine, M3, and M4 | nih.govresearchgate.net |
Molecular and Cellular Biology Assays
To understand the biological effects of Bendamustine at a cellular level, a variety of molecular and cellular assays are employed to investigate its impact on DNA integrity, cell cycle progression, and programmed cell death (apoptosis).
As a bifunctional alkylating agent, Bendamustine's primary mechanism involves inducing DNA damage. mdpi.com This damage can be visualized and quantified using several methods. A key technique is immunofluorescence microscopy to detect the formation of foci by DNA damage response proteins. Following treatment with Bendamustine, cells exhibit a concentration-dependent increase in γ-H2AX (phosphorylated H2AX at Ser139), 53BP1, and replication protein A (RPA) foci, which accumulate at sites of DNA damage. nih.govplos.org The intensity of fluorescence per nucleus can be quantified to measure the extent of damage. nih.govresearchgate.net
Another method for assessing DNA damage is flow cytometry to measure the phosphorylation of H2AX. ashpublications.org This technique allows for high-throughput analysis of the DNA damage response in a large population of cells. ashpublications.org Studies have shown that Bendamustine treatment leads to a significant increase in the γ-H2AX signal in cancer cells. ashpublications.org
Table 3: Research Findings on Bendamustine-Induced DNA Damage in HeLa Cells
| DNA Damage Marker | Treatment Condition | Observation | Reference |
|---|---|---|---|
| γ-H2AX foci | 50 µM or 200 µM for 24h | Concentration-dependent increase in foci formation | nih.govplos.org |
| 53BP1 foci | 50 µM or 200 µM for 24h | Significant increase in foci compared to untreated cells | nih.govplos.org |
| RPA foci | 50 µM or 200 µM for 24h | Concentration-dependent increase in foci | researchgate.net |
| γ-H2AX foci | 50 µM for 48h | Foci reduced to levels seen in vehicle-treated cells, suggesting DNA repair | researchgate.net |
Flow cytometry is the principal technique used to analyze the effects of Bendamustine on the cell cycle and apoptosis. For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI). nih.gov The DNA content per cell is then measured to determine the distribution of cells in different phases (G0/G1, S, G2/M). Research has demonstrated that Bendamustine induces a prominent G2/M cell cycle arrest in various cancer cell lines, including myeloma and NKTCL cells. nih.govresearchgate.net For example, in RPMI-8226 myeloma cells, treatment with 30 µg/ml Bendamustine for 48 hours increased the G2 population to 43%. nih.gov
Apoptosis, or programmed cell death, is commonly assessed using Annexin V and propidium iodide (PI) co-staining followed by flow cytometry. nih.govresearchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis. youtube.com Studies show a dose- and time-dependent increase in apoptosis in B-chronic lymphocytic leukemia (B-CLL) cells and mantle cell lymphoma (MCL) cell lines following Bendamustine treatment. researchgate.netnih.gov
Table 4: Effect of Bendamustine on Cell Cycle Distribution in Myeloma Cells (48h Treatment)
| Cell Line | Bendamustine Conc. | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
|---|---|---|---|---|---|
| RPMI-8226 | Control | 54% | 31% | 15% | nih.gov |
| 30 µg/ml | 36% | 21% | 43% | ||
| NCI-H929 | Control | 59% | 26% | 15% | nih.gov |
| 30 µg/ml | 44% | 24% | 32% |
Computational Chemistry and Bioinformatics
Computational techniques provide valuable insights into the molecular interactions and properties of Bendamustine, complementing experimental data. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of Bendamustine to biological targets like DNA and proteins. physchemres.orgphyschemres.org
Molecular docking studies have been performed to investigate the interaction between Bendamustine and the p53 tumor suppressor protein, revealing negative binding energies that indicate a strong interaction. physchemres.orgphyschemres.org Other docking simulations have shown that Bendamustine preferentially binds in the minor groove of the DNA double helix, where it forms intermolecular hydrogen bonds with guanine (B1146940) bases. mdpi.com
Quantum chemical studies using Density Functional Theory (DFT) have also been applied to analyze the molecular geometry, vibrational spectra, and electronic properties of Bendamustine. nih.gov These theoretical calculations help to understand the drug's stability, reactivity, and physicochemical properties, such as its ionization energy and antioxidant capacity. nih.gov
Table 5: Computational Docking Results for Bendamustine with p53 Protein
| Ligand | Binding Energy (kcal/mol) | Intermolecular Energy (kcal/mol) | Inhibition Constant (kI) (µM) | Reference |
|---|---|---|---|---|
| Bendamustine | -6.41 | -7.16 | 10.33 | physchemres.org |
Quantum Mechanical Calculations for Reactivity Predictions
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure and various associated properties that govern its behavior in chemical reactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For instance, a study on the related nitrogen mustard compound, Cyclophosphamide (B585), using DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, determined a HOMO-LUMO energy gap of 6.2309 eV, indicating its chemical stability. nih.gov
Further analysis involves mapping the Molecular Electrostatic Potential (MEP) to visualize the charge distribution across the molecule. The MEP map helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other chemical species. nih.govresearchgate.net Mulliken population analysis provides another way to quantify the charge distribution by assigning partial charges to each atom in the molecule, offering further clues about reactive sites. nih.gov These computational approaches allow researchers to understand the intrinsic electronic properties that drive the reactivity of N,N-Bis(2-chloroethyl)benzenemethanamine, particularly the reactivity of its chloroethyl groups which are known to participate in nucleophilic substitution reactions. cymitquimica.com
| Calculated Parameter | Value (for Cyclophosphamide) | Significance |
|---|---|---|
| HOMO Energy | -7.9011 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.6702 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap (ΔE) | 6.2309 eV | Correlates with chemical stability and reactivity. mdpi.com |
| Chemical Hardness (η) | 3.1155 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 0.1604 | The reciprocal of hardness, indicating higher reactivity. nih.gov |
| Electronegativity (χ) | 4.7856 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | 1.8045 | Quantifies the electrophilic power of a molecule. nih.gov |
Table 1: Example of quantum chemical parameters calculated for the analogous compound Cyclophosphamide using the B3LYP/6–311++G(d,p) method. nih.gov Such calculations are used to predict molecular reactivity.
Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or DNA. researchgate.net This method is crucial in drug discovery and molecular biology for understanding and predicting the interaction between a potential drug molecule and its biological target.
The process involves placing the ligand, in this case, this compound, into the binding site of a receptor whose three-dimensional structure is known. A scoring function is then used to calculate the binding energy, which estimates the strength of the interaction. bmrat.org A more negative binding energy value typically indicates a more stable and favorable interaction between the ligand and the receptor. bmrat.org
For nitrogen mustard compounds, a key biological target is DNA. Docking studies can simulate how these molecules fit into the grooves of the DNA double helix and identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. In a study involving the analogous compound Cyclophosphamide, docking was used to examine its interaction with the PI3K/AKT protein, a key target in cancer therapy. nih.gov The study identified the amino acid residues within the protein's binding cavity that interact with the compound and calculated the binding affinity, providing insight into its mechanism of action. nih.gov Similar docking studies for this compound could elucidate its potential interactions with various protein receptors or DNA, helping to explain its biological activity.
| Receptor Target | Ligand | Binding Energy (Example) | Interacting Residues (Example) |
|---|---|---|---|
| PI3K/AKT Protein | Cyclophosphamide | -6.5 kcal/mol | Val851, Lys802, Thr856, Asp933 |
Table 2: Example of molecular docking results for the analogous compound Cyclophosphamide with the PI3K/AKT protein receptor. nih.gov This illustrates how docking studies can predict binding affinity and key molecular interactions.
Q & A
Q. What are the recommended synthetic pathways for N,N-Bis(2-chloroethyl)benzenemethanamine, and what analytical methods validate its purity?
Methodological Answer: The synthesis typically involves alkylation of benzenemethanamine with 2-chloroethyl groups. A common approach is the reaction of benzylamine derivatives with bis(2-chloroethyl)amine under controlled alkaline conditions to minimize side reactions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace impurities. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy , focusing on characteristic peaks for chloroethyl groups (δ ~3.5–4.0 ppm for CH2Cl) and aromatic protons (δ ~7.2–7.5 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: This compound is sensitive to hydrolysis and oxidation. Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures ≤4°C. Avoid contact with oxidizing agents, as degradation may release toxic HCl gas. Stability studies indicate a shelf life of 6–12 months under these conditions, but periodic NMR or LC-MS analysis is recommended to monitor degradation (e.g., formation of ethylene derivatives) .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bis(2-chloroethyl) and benzenemethanamine moieties. Key signals include CH2Cl (¹H: δ 3.6–3.8 ppm; ¹³C: δ 40–45 ppm) and aromatic carbons (¹³C: δ 125–140 ppm).
- LC-MS/MS : Quantifies purity and detects low-abundance impurities using reverse-phase columns (C18) with electrospray ionization (ESI+) in positive ion mode.
- FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the alkylating activity of this compound in biological systems?
Methodological Answer: The compound acts as a bifunctional alkylating agent , where the chloroethyl groups undergo intramolecular cyclization to form reactive aziridinium intermediates. These intermediates crosslink DNA strands via guanine N7 positions, disrupting replication. To study this, researchers use gel electrophoresis to visualize DNA crosslinks and HPLC-UV to quantify adduct formation. Comparative studies with HN2 (a related nitrogen mustard) suggest enhanced lipophilicity due to the benzyl group, potentially improving cellular uptake .
Q. How do pH and temperature influence the degradation kinetics of this compound, and what are the toxic byproducts?
Methodological Answer: Degradation follows first-order kinetics under acidic (pH < 3) or alkaline (pH > 9) conditions. At neutral pH, hydrolysis is slower but generates 2-chloroethanol and benzenemethanamine derivatives . Elevated temperatures (>25°C) accelerate degradation. Researchers employ kinetic modeling (e.g., Arrhenius equation) and GC-MS to identify volatile byproducts like ethylene oxide. Mitigation strategies include buffered storage solutions (pH 6–7) and cold-chain logistics .
Q. How can conflicting data on the compound’s carcinogenicity be reconciled in preclinical models?
Methodological Answer: Discrepancies arise from model-specific factors (e.g., species metabolism, dosing regimens). For example, rodent studies may show lung carcinogenicity (via intraperitoneal administration) due to localized high concentrations, while in vitro assays (e.g., Ames test) might lack metabolic activation. To resolve contradictions, use toxicogenomics to assess gene expression profiles (e.g., p53 mutations) and physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
Q. What strategies optimize the compound’s selectivity in targeting cancer cells versus normal cells?
Methodological Answer:
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., carboxylesterase-sensitive esters) activated in tumor microenvironments.
- Conjugation with Targeting Moieties : Link to antibodies or ligands (e.g., folate) for receptor-mediated uptake.
- Combination Therapy : Pair with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance efficacy at lower doses.
Validate selectivity using flow cytometry (apoptosis assays) and tumor xenograft models with biodistribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
